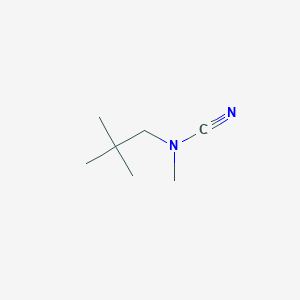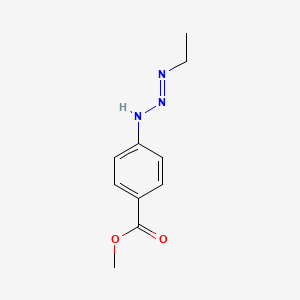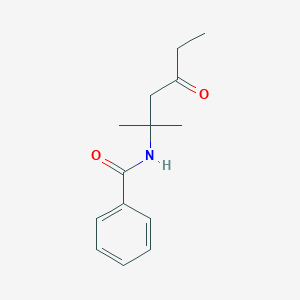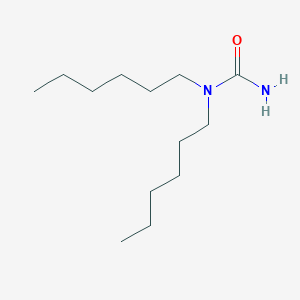
1,5-Dibromo-3-phenylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.
Oxidation: Oxidized products can vary, including carboxylic acids and ketones.
Applications De Recherche Scientifique
1,5-Dibromo-3-phenylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.
1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.
Uniqueness
The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
| 79023-47-5 | |
Formule moléculaire |
C12H16Br2 |
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1,5-dibromohexan-3-ylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clé InChI |
MOHUNOORRNWDCU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CCBr)C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)



